Competitive PLA2 Inhibition Potency of (-)-Lariciresinol Compared to Berberine
In a direct head-to-head in vitro enzymatic assay, (-)-Lariciresinol demonstrates superior competitive inhibition of Phospholipase A2 (PLA2) compared to the positive control drug berberine [1]. Molecular docking and dynamics simulations support its specific binding to the PLA2 catalytic site [1].
| Evidence Dimension | PLA2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 57.6 μM |
| Comparator Or Baseline | Berberine: 87 μM |
| Quantified Difference | (-)-Lariciresinol is 1.51x more potent (34% lower IC50) |
| Conditions | In vitro PLA2 enzyme assay with soybean lecithin as substrate. |
Why This Matters
This direct quantitative comparison establishes (-)-Lariciresinol as a more potent PLA2 inhibitor than a known bioactive compound, providing a clear benchmark for its selection in anti-inflammatory research.
- [1] European Journal of Medicinal Chemistry Reports. (2025). In silico and in vitro study of the lignan Lariciresinol targeting PLA2 to regulate inflammation. View Source
